DL-Methionine sulfoxide
Description
Significance of Methionine Oxidation in Biological Contexts
Methionine residues in proteins are particularly susceptible to oxidation by a wide array of reactive oxygen species (ROS), such as hydrogen peroxide and hypochlorous acid. pnas.orgnih.gov This susceptibility is not a weakness but rather a sophisticated defense mechanism. Surface-exposed methionine residues can act as "molecular bodyguards," intercepting and neutralizing ROS, thereby protecting more critical amino acid residues within the protein from oxidative damage. nih.govnih.gov
The oxidation of methionine to methionine sulfoxide (B87167) is a reversible process, which forms the basis of a potent antioxidant system. nih.govnih.gov This cyclic process of oxidation and subsequent reduction allows a single methionine residue to scavenge multiple ROS molecules, enhancing the cell's protective capacity. nih.gov Beyond its antioxidant role, the reversible oxidation of methionine serves as a regulatory switch, modulating protein function. The conversion of the nonpolar methionine to the more polar methionine sulfoxide can induce conformational changes in proteins, altering their activity, stability, and interactions with other molecules. nih.govnih.gov
Overview of DL-Methionine Sulfoxide as a Key Oxidative Modification
When methionine is oxidized, a new chiral center is created at the sulfur atom, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O). nih.govnih.gov The mixture of these two forms is known as this compound. The formation of these stereoisomers can occur through both non-enzymatic reactions with ROS and, as more recent research has uncovered, through the action of specific enzymes. nih.govresearchgate.net
The biological significance of these two stereoisomers is underscored by the existence of two distinct and highly specific enzyme families dedicated to their reduction: methionine sulfoxide reductase A (MsrA) and methionine sulfoxide reductase B (MsrB). nih.govportlandpress.com MsrA specifically reduces the S-epimer, while MsrB targets the R-epimer. nih.govportlandpress.com This stereospecific repair system highlights the importance of reversing methionine oxidation to restore protein function and maintain cellular homeostasis. The presence of this compound in tissues is often considered a marker of oxidative stress and has been linked to aging and various pathological conditions. tandfonline.comhmdb.caresearchgate.net
Historical Context of Methionine Sulfoxide Research
The journey to understanding the significance of methionine sulfoxide began with the discovery of a metabolic pathway in rats capable of reducing free L-methionine sulfoxide. nih.gov Later, research in Escherichia coli revealed the enzymatic reduction of methionine sulfoxide within proteins, a pivotal finding that hinted at a protein repair mechanism. nih.govnih.gov
A major breakthrough was the identification of the first methionine sulfoxide reductase, now known as MsrA, approximately 25 years ago. portlandpress.comnih.gov This enzyme was found to restore the biological activity of oxidized proteins. portlandpress.com For many years, MsrA was the primary focus of research in this field. The discovery of the second, unrelated family of reductases, MsrB, which exhibits opposite stereospecificity, was a more recent and fundamental development. nih.govportlandpress.com This discovery established that a complete repair system for both diastereomers of methionine sulfoxide exists in virtually all organisms. nih.govportlandpress.com Further research has continued to elucidate the specific roles of MsrA and MsrB, their catalytic mechanisms, and their importance in protecting against oxidative damage, regulating cellular processes, and their implications in health and disease. portlandpress.comtandfonline.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylsulfinylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFRNWWLZKMPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866947 | |
| Record name | 2-Amino-4-(methanesulfinyl)butanoic acid | |
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Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62697-73-8, 454-41-1, 3226-65-1 | |
| Record name | Methionine sulfoxide | |
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| Record name | Methionine sulfoxide | |
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| Record name | DL-Methionine sulfoxide | |
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| Record name | Methionine, S-oxide | |
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| Record name | 2-Amino-4-(methanesulfinyl)butanoic acid | |
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| Record name | Methionine S-oxide | |
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| Record name | 2-amino-4-(methylsulphinyl)butyric acid | |
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| Record name | (±)-2-amino-4-(methylsulphinyl)butyric acid | |
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| Record name | METHIONINE SULFOXIDE, DL- | |
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Formation and Stereochemistry of Methionine Sulfoxide in Biological Systems
Mechanisms of Methionine S-Oxidation by Reactive Oxygen and Nitrogen Species
The sulfur-containing amino acid methionine is particularly susceptible to oxidation by a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The oxidation mechanism can proceed through either a two-electron or a one-electron pathway, depending on the specific oxidant involved.
Two-electron oxidants, such as hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl), directly oxidize the sulfur atom of methionine to form methionine sulfoxide (B87167) as the primary product. In contrast, one-electron oxidation can lead to the formation of methionine radical cations, which can then participate in further reactions, potentially leading to irreversible protein damage. The presence of neighboring groups within a protein can catalytically support these oxidation reactions.
Many ROS and RNS generated during normal aerobic metabolism are capable of oxidizing methionine. For instance, the superoxide (B77818) anion (O₂⁻·) and hydrogen peroxide are byproducts of cellular respiration. The weak radical nitric oxide (NO) can react with superoxide to form the potent oxidant peroxynitrite (ONOO⁻), which readily oxidizes methionine residues.
Table 1: Key Reactive Species in Methionine S-Oxidation
| Reactive Species | Type | Common Biological Source |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | ROS | Product of superoxide dismutation, cellular metabolism. |
| Peroxynitrite (ONOO⁻) | RNS | Reaction of nitric oxide with superoxide. |
| Hypochlorous acid (HOCl) | ROS | Produced by myeloperoxidase in neutrophils. |
| Hydroxyl radical (·OH) | ROS | Fenton reaction, ionizing radiation. |
Diastereomeric Forms: Methionine-S-sulfoxide and Methionine-R-sulfoxide
The oxidation of the sulfur atom in the methionine molecule creates a new chiral center. Consequently, methionine sulfoxide exists as two distinct diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). These stereoisomers have the same chemical formula and connectivity but differ in the spatial arrangement of the atoms around the sulfur atom.
Non-enzymatic oxidation of methionine, for example by hydrogen peroxide in an aqueous solution, typically results in a racemic mixture, meaning it produces roughly equal amounts of the S and R diastereomers. Distinguishing between these two forms is challenging with conventional analytical techniques like peptide mapping because they have identical masses and polarities. However, their differentiation is crucial as biological systems, particularly enzymes, exhibit high stereospecificity towards them.
Enzymatic and Non-Enzymatic Pathways of DL-Methionine Sulfoxide Formation
The formation of this compound in biological systems occurs through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Pathways: The most common route for methionine sulfoxide formation is the non-enzymatic oxidation of methionine residues by ROS and RNS. This is a spontaneous process that occurs when proteins and free methionine are exposed to these reactive species generated during metabolic activities or from external sources. Methionine residues on the surface of proteins are particularly vulnerable, and their oxidation can serve as a "scavenger" mechanism, protecting other critical cellular components from oxidative damage. This non-specific oxidation generally produces a mixture of the S and R diastereomers.
Enzymatic Pathways: While much of methionine oxidation is non-enzymatic, specific enzymes can also catalyze this reaction. Flavin-containing monooxygenases (FMOs) are a class of enzymes known to catalyze the NADPH-dependent oxidation of various substrates, including the sulfur atom of methionine. Unlike the random nature of non-enzymatic oxidation, enzymatic pathways can be highly specific. Certain enzymes have been shown to stereospecifically produce one diastereomer of methionine sulfoxide over the other.
Stereoselective Production of Methionine Sulfoxide in Vivo
While non-enzymatic oxidation yields a mixture of diastereomers, there is growing evidence for the stereoselective, or stereospecific, enzymatic production of methionine sulfoxide in vivo. This suggests that the formation of methionine sulfoxide can be a regulated cellular process, not just a result of random oxidative damage.
Research has revealed that certain methionine sulfoxide reductase (Msr) enzymes, which are primarily known for reducing methionine sulfoxide back to methionine, can also function as stereospecific oxidases.
Methionine sulfoxide reductase A (MsrA) has been demonstrated to act as a stereospecific methionine oxidase, specifically producing the S-epimer, Methionine-S-sulfoxide.
Similarly, Methionine sulfoxide reductase B3 (MsrB3) has been shown to catalyze the stereospecific formation of the R-epimer, Methionine-R-sulfoxide.
This enzymatic control over the stereochemistry of methionine sulfoxide formation points towards a potential role for this post-translational modification in cellular regulation and signaling, where the specific presence of either the S or R form could trigger distinct downstream biological effects.
Table 2: Summary of Formation Pathways and Stereochemistry
| Pathway | Mechanism | Key Molecules Involved | Stereochemical Outcome |
|---|---|---|---|
| Non-Enzymatic | Spontaneous oxidation | ROS (H₂O₂, ONOO⁻, etc.), RNS. | Racemic mixture of Met-S-SO and Met-R-SO. |
| Enzymatic | Catalyzed oxidation | Flavin-containing monooxygenases (FMOs). | Can be stereoselective. |
| Enzymatic (Stereospecific) | Catalyzed oxidation | MsrA, MsrB3. | MsrA produces Met-S-SO; MsrB3 produces Met-R-SO. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methionine |
| Methionine-S-sulfoxide |
| Methionine-R-sulfoxide |
| Hydrogen peroxide |
| Peroxynitrite |
| Hypochlorous acid |
| Superoxide anion |
| Nitric oxide |
Enzymatic Reduction Systems: the Methionine Sulfoxide Reductase Msr System
Classification and Overview of Methionine Sulfoxide (B87167) Reductase Families (MsrA, MsrB)
The Msr system is primarily composed of two structurally unrelated enzyme families, MsrA and MsrB, which exhibit strict stereospecificity towards the two diastereomers of methionine sulfoxide. nih.govpnas.org
MsrA: This family of enzymes specifically catalyzes the reduction of the S-epimer of methionine sulfoxide (Met-S-SO) back to methionine. pnas.orgbmbreports.org MsrA was the first of the two families to be discovered and has been the focus of numerous studies. pnas.org
MsrB: This family is responsible for reducing the R-epimer of methionine sulfoxide (Met-R-SO). pnas.orgbmbreports.org
In addition to these two primary families that act on protein-bound methionine sulfoxides, another class of enzyme, fRmsr, has been identified that reduces free methionine-R-sulfoxide. wikipedia.org However, mammals lack the fRmsr enzyme. nih.gov
Stereospecificity and Substrate Recognition by MsrA and MsrB for DL-Methionine Sulfoxide Diastereomers
The hallmark of the Msr system is its precise stereospecificity. MsrA exclusively recognizes and reduces the S-diastereomer of methionine sulfoxide, while MsrB is specific for the R-diastereomer. nih.govresearchgate.net This complementary action ensures the complete repair of oxidized methionine residues within proteins. nih.gov The oxidation of a methionine residue by ROS typically produces roughly equal amounts of the S and R epimers. pnas.orgmdpi.com
The enzymes can act on both free and protein-bound methionine sulfoxides, although their efficiency can vary. For instance, MsrA can reduce both forms of Met-S-SO, whereas MsrB is significantly more efficient at reducing protein-based Met-R-SO compared to the free form. wikipedia.orgnih.govnih.gov
A method has been developed to identify and quantify the specific diastereomers of methionine sulfoxide in proteins by utilizing the distinct stereospecificities of MsrA and MsrB. nih.gov By treating an oxidized protein with each enzyme separately and analyzing the resulting peptides, researchers can determine the ratio of Met-S-SO and Met-R-SO. nih.gov
Molecular Characterization of Msr Isoforms in Mammalian Systems
In mammals, the complexity of the Msr system is increased by the presence of multiple isoforms for MsrB, while only a single gene for MsrA is known. molbiolcell.orgacs.org
Human and mouse genomes contain three genes encoding for MsrB, designated as MsrB1, MsrB2, and MsrB3. molbiolcell.orgmolbiolcell.org
MsrB1 (Selenoprotein R): This isoform is unique in that it contains a selenocysteine (B57510) (Sec) residue in its active site, which confers significantly higher catalytic activity compared to the other MsrB isoforms. molbiolcell.orgmolbiolcell.org Substitution of this Sec with cysteine drastically reduces its enzymatic efficiency. molbiolcell.org
MsrB2 (CBS-1): This isoform contains a cysteine in its active site and exhibits high affinity for its substrate at low concentrations but can be inhibited by higher substrate levels. molbiolcell.org
MsrB3: The gene for MsrB3 produces two distinct protein forms, MsrB3A and MsrB3B, through alternative splicing. These two variants differ in their N-terminal and C-terminal sequences, which dictates their subcellular localization. molbiolcell.orgnih.gov
In contrast to the multiple MsrB genes, mammals possess a single MsrA gene. molbiolcell.org
Subcellular Localization of Methionine Sulfoxide Reductases and Compartmentalized Function
The various Msr isoforms are distributed across different subcellular compartments, ensuring that the repair of oxidized proteins can occur throughout the cell. molbiolcell.orgresearchgate.net This compartmentalization suggests specialized roles for each isoform.
Cytosol and Nucleus: MsrA and MsrB1 are both found in the cytosol and the nucleus, where they can repair oxidized proteins in these compartments. molbiolcell.orgacs.orgresearchgate.net
Mitochondria: This organelle, a major site of ROS production, contains MsrA, MsrB2, and MsrB3B. molbiolcell.orgacs.orgresearchgate.net The presence of multiple Msr enzymes in the mitochondria underscores the importance of repairing oxidative damage in this location.
Endoplasmic Reticulum (ER): MsrB3A is specifically targeted to the endoplasmic reticulum. molbiolcell.orgnih.govresearchgate.net
The distribution of these enzymes is a dynamic process. For MsrA, a single translation product can be directed to the cytosol, nucleus, and mitochondria post-translationally. acs.orgacs.org
| Enzyme | Subcellular Localization |
|---|---|
| MsrA | Cytosol, Nucleus, Mitochondria |
| MsrB1 | Cytosol, Nucleus |
| MsrB2 | Mitochondria |
| MsrB3A | Endoplasmic Reticulum |
| MsrB3B | Mitochondria |
Catalytic Mechanisms and Redox Partners of Msrs (e.g., Thioredoxin System)
The catalytic mechanism of both MsrA and MsrB involves a three-step process centered around a catalytic cysteine residue (or selenocysteine in the case of MsrB1). nih.gov
Nucleophilic Attack: The catalytic cysteine attacks the sulfur atom of the methionine sulfoxide substrate. This leads to the formation of a sulfenic acid intermediate on the enzyme and the release of methionine. nih.govresearchgate.netmdpi.com
Disulfide Bond Formation: A second "resolving" cysteine residue within the enzyme then attacks the sulfenic acid intermediate, forming an intramolecular disulfide bond and releasing a molecule of water. researchgate.netmdpi.com
Reduction and Regeneration: The disulfide bond is then reduced, regenerating the active site for another catalytic cycle. This reduction is carried out by cellular redox partners. pnas.org
The primary redox partner for the Msr system is the thioredoxin (Trx) system, which includes thioredoxin and thioredoxin reductase. mdpi.compnas.org Thioredoxin reduces the disulfide bond in the Msr enzyme, becoming oxidized in the process. Thioredoxin reductase then uses NADPH to reduce the oxidized thioredoxin, thus completing the cycle. wikipedia.org
Regulation of Methionine Sulfoxide Reductase Activity and Expression
The activity and expression of Msr enzymes are regulated by various factors, particularly those related to oxidative stress. Exposure to ROS can lead to the upregulation of Msr gene expression, providing a feedback mechanism to enhance the cell's capacity to repair oxidative damage. mdpi.comnih.gov
In plants, for example, the expression of Msr genes is induced by conditions that generate ROS, such as high light exposure or treatment with hydrogen peroxide. mdpi.com In mammals, the expression of MsrA can be upregulated in response to oxidative stress. pnas.org This response is crucial for cell survival under stressful conditions. mdpi.com
Furthermore, compounds structurally related to the natural product fusaricidin have been identified as activators of both MsrA and MsrB, suggesting the potential for pharmacological modulation of this protective pathway. nih.gov
Phylogenetic Distribution and Evolutionary Conservation of Msr Genes
Msr genes are remarkably conserved across all domains of life, from bacteria and archaea to fungi, plants, and animals, highlighting their fundamental biological importance. nih.govbiorxiv.org The vast majority of organisms possess at least one copy of both msrA and msrB genes. biorxiv.org
Phylogenetic analyses suggest that the core components of the Msr system are ancient. For instance, the origin of mercuric reductase (MerA), which shares homology with MsrA, has been traced back to thermophilic archaea. frontiersin.org The widespread distribution and conservation of msr genes indicate a critical role in cellular metabolism and defense against oxidative stress throughout evolution. biorxiv.org However, some organisms living in anaerobic environments or as obligate intracellular parasites have lost their msr genes. biorxiv.org The presence of multiple MsrB isoforms in mammals, compared to a single gene in organisms like yeast and fruit flies, suggests a more complex regulation and compartmentalization of this repair system in higher eukaryotes. molbiolcell.org
Biological and Physiological Roles of Methionine Sulfoxide and Its Reductases
DL-Methionine Sulfoxide (B87167) in Cellular Redox Homeostasis and Antioxidant Defense Mechanisms
Methionine residues within proteins are particularly susceptible to oxidation by a variety of reactive oxygen species (ROS), forming methionine sulfoxide. This process is not merely a random damaging event but is now understood to be an integral part of cellular redox homeostasis and antioxidant defense. Surface-exposed methionine residues can act as scavengers of ROS, thereby protecting other more critical amino acid residues and the protein itself from irreversible oxidative damage. This sacrificial oxidation of methionine to methionine sulfoxide essentially neutralizes harmful oxidants.
The antioxidant function of methionine is made catalytic by the action of methionine sulfoxide reductases (Msrs). These enzymes, which are ubiquitous from bacteria to mammals, catalyze the reduction of methionine sulfoxide back to methionine. This repair process is dependent on cellular reducing equivalents, often supplied by the thioredoxin system. The continuous cycle of methionine oxidation and reduction allows methionine residues to function as a renewable antioxidant system, effectively detoxifying ROS and contributing to the maintenance of a balanced cellular redox environment. The importance of this system is highlighted by the increased sensitivity to oxidative stress observed in organisms lacking MsrA, one of the key methionine sulfoxide reductases.
The Msr system comprises two main families of enzymes: MsrA, which stereospecifically reduces the S-epimer of methionine sulfoxide, and MsrB, which reduces the R-epimer. The presence of both enzymes ensures the efficient repair of both diastereomers of methionine sulfoxide that are formed upon oxidation.
Role of Msrs in Protein Oxidative Damage Repair and Functional Restoration
The oxidation of methionine to methionine sulfoxide can have significant consequences for protein structure and function. The Msr system plays a crucial role in reversing this oxidative damage, thereby restoring protein integrity and activity.
Impact on Protein Conformation and Stability through Methionine Oxidation/Reduction
The conversion of a methionine residue to methionine sulfoxide introduces a polar oxygen atom and alters the size and hydrophobicity of the side chain. These changes can disrupt the local and global conformation of a protein, potentially leading to a loss of its biological function. The extent of this disruption depends on the specific location of the oxidized methionine residue within the protein's three-dimensional structure. For instance, the oxidation of methionine residues in buried regions of a protein can significantly decrease its thermodynamic stability.
Studies on various proteins have demonstrated that methionine oxidation can lead to noticeable structural changes and destabilization. The enzymatic reduction of methionine sulfoxide back to methionine by Msrs is therefore critical for restoring the native conformation and stability of oxidized proteins, preventing their misfolding and aggregation.
Regulation of Enzyme and Signaling Protein Activities via Methionine Redox State
Beyond a simple repair mechanism, the reversible oxidation of methionine serves as a post-translational modification that can regulate the activity of enzymes and signaling proteins. This "redox switch" mechanism allows for the dynamic control of cellular processes in response to changes in the cellular redox environment.
The oxidation of specific methionine residues can either activate or inactivate a protein. For example, the oxidation of methionine residues has been shown to modulate the activity of certain enzymes. The activity of these proteins can then be restored or modulated by the action of Msrs. This reversible regulation has been observed in various signaling pathways, where the oxidation state of methionine residues in key proteins can influence downstream signaling events. For instance, the function of certain ion channels can be modulated by the oxidation and subsequent reduction of a specific methionine residue. This regulatory role positions the methionine sulfoxide system as a crucial player in cellular signaling and adaptation to oxidative stress.
Interplay of Methionine Sulfoxide Metabolism with Central Metabolic Pathways
The metabolism of methionine and its oxidized form, methionine sulfoxide, is intricately linked to fundamental cellular metabolic pathways, including the methionine/methylation cycle and the transsulfuration pathway.
Linkages to Methionine/Methylation Cycle
Methionine is an essential amino acid that serves as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell. The methionine cycle, also known as the one-carbon metabolism pathway, is responsible for the synthesis and recycling of methionine and SAM. The formation of methionine sulfoxide can be viewed as a temporary diversion from this cycle. The reduction of methionine sulfoxide back to methionine by Msrs ensures the replenishment of the methionine pool, thereby maintaining the capacity for SAM synthesis and essential methylation reactions. These methylation events are crucial for a wide range of cellular processes, including DNA methylation, histone modification, and the synthesis of various metabolites.
Connections to Transsulfuration Pathway and Glutathione (B108866) Metabolism
The methionine metabolic pathway is also connected to the transsulfuration pathway, which leads to the synthesis of another sulfur-containing amino acid, cysteine. Cysteine is a key component of the major intracellular antioxidant, glutathione (GSH). Methionine, through its conversion to homocysteine, provides the sulfur atom for cysteine synthesis. Therefore, the availability of methionine directly impacts the cell's capacity to produce glutathione. By maintaining the pool of reduced methionine, the Msr system indirectly supports the synthesis of glutathione, further bolstering the cell's antioxidant defenses. The interplay between methionine metabolism, the transsulfuration pathway, and glutathione synthesis highlights the central role of methionine in maintaining cellular redox balance.
Methionine Sulfoxide and Cellular Stress Responses
The reversible oxidation of the sulfur-containing amino acid methionine to DL-Methionine sulfoxide (MetO) is a critical post-translational modification that plays a significant role in how cells respond to various forms of stress. This process, and its reversal by the methionine sulfoxide reductase (Msr) system, is not merely a consequence of cellular damage but also an integral part of sophisticated signaling and adaptive pathways.
Response to Oxidative Stress
Under conditions of oxidative stress, cells experience an increase in reactive oxygen species (ROS), which can indiscriminately damage cellular components like lipids, nucleic acids, and proteins. researchgate.net Methionine, due to its sulfur-containing side chain, is particularly susceptible to oxidation by ROS, leading to the formation of methionine sulfoxide. researchgate.net This susceptibility, however, is harnessed by the cell as a protective mechanism. The oxidation of surface-exposed methionine residues in proteins can act as a scavenger of ROS, thereby shielding other more critical amino acid residues from oxidative damage. researchgate.net
Several studies have highlighted the importance of the Msr system in protecting against oxidative stress. For instance, organisms with enhanced Msr activity often exhibit increased resistance to oxidative stress, while those with deficient Msr systems are more sensitive. nih.gov The reversible oxidation of methionine to methionine sulfoxide can also directly regulate the function of certain proteins, acting as a molecular switch that is responsive to the cellular redox environment. wikipedia.org
Table 1: Key Research Findings on Methionine Sulfoxide and Oxidative Stress
| Finding | Organism/System Studied | Implication |
|---|---|---|
| Methionine residues in proteins act as antioxidants, protecting essential residues from oxidative damage. researchgate.net | General protein chemistry | The oxidation of methionine to methionine sulfoxide is a primary defense mechanism against ROS. |
| The MsrA/B system enzymatically reduces methionine sulfoxide back to methionine, allowing for a renewable antioxidant system. nih.gov | Various organisms | This repair pathway is critical for maintaining protein integrity and function under oxidative stress. |
| Decreased Msr activity is linked to aging and age-related diseases. wikipedia.org | Mice and humans | The accumulation of unrepaired methionine sulfoxide contributes to the decline in cellular function with age. |
| Overexpression of MsrA can increase resistance to oxidative stress. nih.gov | Various model organisms | Enhancing the methionine sulfoxide repair system could be a strategy to combat oxidative damage. |
Role in Nutrient Sensing and Metabolic Adaptation
The reversible oxidation of methionine to methionine sulfoxide can modulate the activity of key signaling proteins, thereby influencing metabolic pathways. nih.gov This post-translational modification can alter a protein's conformation and function, analogous to other regulatory modifications like phosphorylation. nih.gov For instance, the oxidation of specific methionine residues can act as a switch to regulate enzyme activity or protein-protein interactions in response to changes in the cellular redox environment, which is often linked to nutrient availability and metabolic rate. wikipedia.orgnih.gov
Methionine oxidation may act as a sensor for cellular stress, connecting the presence of ROS to downstream signaling cascades. mdpi.com The accumulation of methionine sulfoxide can signal a state of oxidative stress, triggering adaptive responses aimed at restoring redox homeostasis. These adaptations can include the upregulation of antioxidant defenses and adjustments in metabolic pathways to reduce the production of endogenous ROS. nih.gov For example, the presence of methionine sulfoxide can influence pathways like the pentose (B10789219) phosphate (B84403) pathway, which is crucial for generating the reducing power (in the form of NADPH) needed for antioxidant systems. nih.gov
Recent evidence suggests that the levels of free or protein-bound methionine sulfoxide are involved in various signal transduction pathways that are important for cellular function. nih.gov The regulation of methionine sulfoxide levels by the Msr system is, therefore, a key component in how cells interpret and respond to both oxidative and metabolic cues. nih.gov
Table 2: Methionine Sulfoxide in Metabolic Regulation
| Aspect of Metabolism | Role of Methionine Sulfoxide | Key Proteins/Pathways Involved |
|---|---|---|
| Redox Homeostasis | Acts as a sensor of oxidative status and helps maintain redox balance. nih.gov | Methionine Sulfoxide Reductases (MsrA/B), Glutathione (GSH) synthesis pathway. nih.govmetwarebio.com |
| Signal Transduction | Modulates the activity of signaling proteins through reversible oxidation. nih.govnih.gov | Ion channels, Calmodulin. nih.gov |
| Metabolic Adaptation | Influences metabolic pathways to adapt to stress conditions. nih.gov | Pentose Phosphate Pathway (PPP). nih.gov |
| Protein Function Regulation | Alters protein conformation and activity, acting as a regulatory switch. wikipedia.orgnih.gov | Various enzymes and structural proteins. wikipedia.orgnih.gov |
Pathophysiological Implications of Aberrant Dl Methionine Sulfoxide Levels and Msr Dysfunction
DL-Methionine Sulfoxide (B87167) Accumulation in Aging Processes
The accumulation of DL-methionine sulfoxide in tissues is a hallmark of the aging process. wikipedia.org This buildup is believed to contribute to biological aging by causing proteins to misfold or become dysfunctional. wikipedia.org The levels of methionine sulfoxide reductase A (MsrA), a key enzyme in the repair of oxidized methionine residues, decline in aging tissues in mice and in association with age-related diseases in humans. wikipedia.org Several studies have shown that MsrA and MsrB activities decrease during aging, which may lead to an increase in both protein-bound and free methionine sulfoxide levels. nih.gov This age-related increase in protein-bound methionine sulfoxide has been observed in various tissues and is considered a marker of oxidative stress. mdpi.com
The consequences of this accumulation are significant, as the oxidation of methionine residues can alter protein structure and function. nih.gov This is particularly detrimental in long-lived proteins that are not readily replaced. The age-dependent accumulation of oxidized proteins, including those with methionine sulfoxide, is a key feature of cellular senescence.
Role of Msrs in Modulating Lifespan and Age-Related Decline
The methionine sulfoxide reductase (Msr) system plays a critical role in modulating lifespan and mitigating age-related decline. These enzymes are present in all cell types and have been shown to regulate life spans in various organisms, including mammals, insects, and yeast. nih.gov The antioxidant function of the Msr system is central to its role in longevity. By repairing oxidized methionine residues, Msrs help to maintain protein function and protect against oxidative damage, a major contributor to the aging process. nih.gov
Studies in animal models have provided compelling evidence for the role of Msrs in lifespan determination. For instance, mice lacking the MsrA gene have a significantly shorter lifespan and exhibit increased sensitivity to oxidative stress. Conversely, overexpression of MsrA has been shown to extend lifespan in some organisms. The ability of the Msr system to protect against age-related functional decline is closely linked to its capacity to counteract the accumulation of damaged proteins.
| Organism | Msr Status | Effect on Lifespan | Key Findings |
|---|---|---|---|
| Mice | MsrA Knockout | Decreased | Increased sensitivity to oxidative stress, shorter lifespan. |
| Yeast | MsrA Deletion | Decreased | Increased sensitivity to oxidative stress and lower survival rates. |
| Human T-cells | MsrA Overexpression | Increased | Prolonged life under conditions of oxidative stress. |
Association with Neurodegenerative Disorders
Dysfunction of the Msr system and the resulting accumulation of methionine sulfoxide are strongly associated with the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. mdpi.com Oxidative stress is a well-established factor in the development of these conditions, and the oxidation of methionine residues in key proteins is thought to play a critical role. mdpi.com
In Alzheimer's disease, the amyloid-beta peptide, a primary component of the characteristic plaques, contains methionine residues that are susceptible to oxidation. mdpi.com This oxidation can affect the aggregation and toxicity of the peptide. mdpi.com Similarly, in Parkinson's disease, the oxidation of methionine residues in the α-synuclein protein is believed to contribute to its fibrillation and the formation of Lewy bodies, a hallmark of the disease. mdpi.com
Genetic studies have also pointed to a link between Msr dysfunction and neurodegenerative and psychiatric disorders. tandfonline.com Variations in the gene for MsrA may contribute to the risk of developing conditions such as schizophrenia, in addition to Alzheimer's and Parkinson's diseases. tandfonline.com The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid-rich composition, making the protective role of the Msr system especially critical in this organ.
| Disorder | Associated Protein | Effect of Methionine Oxidation |
|---|---|---|
| Alzheimer's Disease | Amyloid-beta peptide | Alters aggregation and neurotoxicity. mdpi.com |
| Parkinson's Disease | α-synuclein | Contributes to protein fibrillation. mdpi.com |
| Schizophrenia | Not specified | Genetic variation in MsrA may increase risk. tandfonline.com |
Involvement in Other Disease States
Emerging evidence suggests a role for this compound and the Msr system in inflammatory conditions and the host response to chronic infections. Elevated levels of methionine sulfoxide are found in individuals with chronic bacterial infections, such as tuberculosis, and other inflammatory conditions. hmdb.ca This is likely due to the high production of reactive oxygen species (ROS) by the immune system during an inflammatory response. hmdb.ca Methionine sulfoxide itself may contribute to the inflammatory process, as it has been shown to induce the activation of macrophages. frontiersin.org
The Msr system is also a key player in the defense against bacterial pathogens. Bacteria have their own Msr enzymes that are crucial for their survival under oxidative stress, including the oxidative burst from host immune cells. nih.gov For example, in Staphylococcus aureus, Msr enzymes are important for protecting against oxidative damage and contribute to the bacterium's virulence. nih.govnih.gov This highlights the dual role of methionine oxidation and repair in the host-pathogen interaction.
Hypermethioninemia, a condition characterized by an excess of methionine in the blood, can result from genetic defects in methionine metabolism or from liver disease. wikipedia.org While the direct role of this compound in the primary pathology of hypermethioninemia is still being elucidated, the condition is associated with hepatotoxicity and neurological impairments. nih.govnih.gov Some of the toxicity associated with high levels of methionine is thought to be mediated by oxidative stress. nih.gov
Given that methionine is readily oxidized to methionine sulfoxide, it is plausible that an accumulation of methionine could lead to increased levels of its oxidized form, contributing to the oxidative damage observed in this condition. The metabolism of L-methionine-dl-sulfoxide has been studied in hepatocytes, where high concentrations were found to be cytotoxic and lead to the depletion of glutathione (B108866), a key antioxidant. nih.gov Furthermore, genetic variations in MsrA have been suggested to contribute to metabolic factors, indicating a broader role for this enzyme system in metabolic homeostasis. nih.govtandfonline.com
The accumulation of methionine sulfoxide is strongly implicated in ocular pathologies, most notably the formation of age-related cataracts. nih.gov The lens of the eye is particularly susceptible to oxidative damage over a lifetime. Oxidation of methionine residues in lens proteins, especially α-crystallins, leads to a loss of their chaperone activity, which is essential for maintaining the transparency of the lens. nih.gov This loss of function results in protein aggregation and the development of cataracts. nih.gov
The level of methionine sulfoxide is significantly increased in cataractous lenses compared to clear lenses. nih.gov The Msr system, particularly MsrA, is present in the lens and plays a protective role by repairing oxidized methionine residues in crystallins and other lens proteins. nih.govnih.gov A decline in Msr activity with age is thought to be a major factor in the progression of age-related cataracts. nih.gov Studies have shown that MsrA is crucial for the viability of lens cells and their resistance to oxidative stress. nih.gov
Cancer Pathogenesis and Progression
The dysregulation of the methionine sulfoxide reductase (Msr) system, which leads to aberrant levels of this compound, has significant implications in the initiation and advancement of various cancers. nih.gov The Msr system, comprising MsrA and MsrB enzymes, is a crucial cellular defense mechanism against oxidative stress by repairing oxidized methionine residues in proteins. nih.govmdpi.com Its dysfunction is increasingly recognized as a key factor in cancer biology, influencing everything from cell proliferation and survival to metastasis. nih.govnih.gov
Reactive oxygen species (ROS) have been identified as significant contributors to the development of cancers like breast cancer. nih.govpnas.org Cancer cells often exhibit increased ROS generation, which can promote cell proliferation and lead to adaptations that enhance survival and drug resistance. nih.govpnas.org The Msr system is a key player in managing this oxidative stress. nih.gov
Research has demonstrated that the expression and activity of Msr enzymes are frequently altered in cancerous tissues, suggesting a role in tumorigenesis. nih.govnih.gov For instance, studies have shown that Methionine sulfoxide reductase A (MsrA) is downregulated in several human breast cancers, and its expression levels correlate with the tumor's grade. nih.govpnas.org
Role of MsrA Dysfunction in Different Cancers
Lowered levels or dysfunction of MsrA has been linked to more aggressive cancer phenotypes in various studies. nih.govnih.gov
In breast cancer , the downregulation of MsrA is associated with increased cell proliferation and degradation of the extracellular matrix. nih.govpnas.org This leads to a more aggressive cellular phenotype both in laboratory cell cultures and in living organisms. nih.govpnas.org The molecular mechanisms behind this involve an increase in ROS levels, which in turn leads to a reduction of the tumor suppressor protein PTEN (phosphatase and tensin homolog) and the activation of the phosphoinositide 3-kinase (PI3K) signaling pathway. nih.govpnas.org Furthermore, reduced MsrA levels result in the upregulation of Vascular Endothelial Growth Factor (VEGF), which further supports tumor growth. nih.govpnas.org
In hepatocellular carcinoma , the transcription of MsrA is observed to be decreased in metastatic forms of the cancer compared to non-metastatic types, implying that MsrA may function as a metastasis suppressor. nih.gov Similarly, in lung cancer , MsrA transcription is decreased in cancerous tissues. nih.gov
Pancreatic cancer research has identified MsrA as a novel tumor suppressor that hinders metastatic spread. berkeley.edunih.gov In pancreatic ductal adenocarcinoma (PDA), MsrA expression is decreased in metastatic tumors. nih.govescholarship.org The loss of MsrA promotes the migration and invasion of primary PDA cells. nih.govescholarship.org This is due to the selective oxidation of a methionine residue (M239) in the enzyme pyruvate (B1213749) kinase M2 (PKM2). nih.gov This oxidation keeps PKM2 in an active tetrameric state, which boosts cellular respiration, migration, and ultimately, metastasis. berkeley.edunih.gov This finding highlights how methionine residues can act as reversible redox switches that control significant signaling outcomes in cancer. nih.govescholarship.org
The following table summarizes the research findings on the role of MsrA in various cancers:
Table 1: Role of MsrA Dysfunction in Cancer Pathogenesis and Progression| Cancer Type | MsrA Expression | Observed Consequences | Molecular Mechanisms |
|---|---|---|---|
| Breast Cancer | Downregulated | Increased cell proliferation, extracellular matrix degradation, more aggressive phenotype. nih.govpnas.org | Increased ROS, reduction of PTEN, activation of PI3K pathway, upregulation of VEGF. nih.govpnas.org |
| Hepatocellular Carcinoma | Decreased in metastatic tumors | Potential loss of metastasis suppression. nih.gov | Not fully elucidated. |
| Lung Cancer | Decreased | Associated with cancer severity. nih.gov | Not fully elucidated. |
| Pancreatic Cancer | Decreased in metastatic tumors | Promotes cell migration, invasion, and metastasis. nih.govescholarship.org | Oxidation of PKM2 at M239, leading to its sustained activation and increased respiration. nih.gov |
Role of MsrB Dysfunction
The role of MsrB in cancer is also an area of active investigation. In contrast to the effects observed with MsrA, research on an osteosarcoma cell line (U2OS) showed that knocking down MsrB1 decreased cell proliferation and the growth of xenograft models. nih.gov This suggests that the roles of MsrA and MsrB in cancer progression can be distinct and context-dependent. Additionally, epigenetic regulation may be responsible for decreased transcription of MSRB1 in the MDA-MB231 breast cancer cell line. nih.gov
Interaction with Other Cellular Pathways
The Msr system's influence on cancer extends to its interactions with other critical cellular pathways. MsrA has been found to interact with the c-Jun activation domain-binding protein-1 (Jab1/CSN5), a protein that controls the neddylation pathway and affects cell survival. nih.govosti.gov Jab1 negatively regulates the cell cycle inhibitor p27. osti.gov While the precise role of the MsrA-Jab1 interaction in cancer is still under investigation, it points to a potential mechanism by which MsrA could influence cell cycle regulation and survival in cancer cells. nih.gov
The interplay between methionine metabolism and cancer is complex. Cancer cells often have a high demand for methionine to support their rapid growth and proliferation. nih.gov This "methionine addiction" makes them potentially vulnerable to therapies that target methionine availability. mdpi.com The Msr system's role in recycling oxidized methionine places it at a crucial juncture in this metabolic dependency.
The following table lists key proteins involved in the interplay between methionine sulfoxide and cancer progression:
Table 2: Key Proteins Involved in Methionine Sulfoxide-Related Cancer Pathogenesis| Protein | Function in this Context |
|---|---|
| MsrA | Reduces the S-epimer of methionine sulfoxide back to methionine; often acts as a tumor suppressor. nih.govnih.gov |
| MsrB1 | Reduces the R-epimer of methionine sulfoxide; its role in cancer appears to be context-dependent. nih.gov |
| PTEN | A tumor suppressor protein that is downregulated by increased ROS resulting from MsrA dysfunction in breast cancer. nih.govpnas.org |
| PKM2 | An enzyme in glycolysis that, when oxidized at a specific methionine residue due to MsrA loss, promotes metastasis in pancreatic cancer. nih.govescholarship.org |
| VEGF | A signaling protein that stimulates the formation of blood vessels; upregulated by MsrA downregulation in breast cancer. nih.govpnas.org |
| Jab1/CSN5 | A protein involved in cell survival and regulation of the cell cycle inhibitor p27; interacts with MsrA. nih.govosti.gov |
Advanced Research Methodologies and Experimental Models in Dl Methionine Sulfoxide Studies
In Vitro Cell Culture Systems for Investigating DL-Methionine Sulfoxide (B87167) Metabolism and Effects
In vitro cell culture systems serve as fundamental tools for dissecting the cellular and molecular mechanisms of DL-methionine sulfoxide metabolism. These models allow for controlled experimental conditions to study uptake, enzymatic reduction, and the downstream cellular consequences of methionine oxidation.
One prominent model involves the use of freshly isolated mouse hepatocytes to study the metabolism and potential toxicity of L-methionine-dl-sulfoxide. nih.gov In such systems, researchers can expose hepatocytes to varying concentrations of methionine sulfoxide and monitor cellular viability, glutathione (B108866) (GSH) status, and the intracellular levels of methionine sulfoxide diastereomers and methionine. nih.gov For instance, studies have shown that exposure of male mouse hepatocytes to high concentrations of methionine sulfoxide can lead to decreased cell viability and depletion of GSH. nih.gov The use of transaminase inhibitors like aminooxyacetic acid (AOAA) in these cultures helps to investigate the role of specific metabolic pathways, such as transamination, in methionine sulfoxide metabolism. nih.gov
Human cell lines, such as SK-Hep1 hepatocytes, are also employed to investigate the differential utilization of methionine sulfoxide diastereomers. nih.gov These studies have revealed that mammalian cells can utilize methionine-S-sulfoxide, a process dependent on the enzyme Methionine-S-sulfoxide reductase (MsrA), while being unable to reduce and utilize methionine-R-sulfoxide. nih.gov Furthermore, cell culture models are instrumental in studying the impact of external agents, like dimethyl sulfoxide (DMSO), on the reduction of free methionine sulfoxide. bmbreports.org Such research has indicated that DMSO can inhibit the in vivo reduction of methionine-S-sulfoxide by MsrA. bmbreports.org
Yeast, specifically Saccharomyces cerevisiae, provides a powerful eukaryotic model system for studying the genetic and biochemical aspects of methionine sulfoxide metabolism. pnas.org The creation of null mutants, such as the ΔmsrA::URA3 strain, which lacks cellular MsrA activity, allows for the direct investigation of the enzyme's role in protecting against oxidative stress. pnas.org These yeast models have demonstrated that the absence of MsrA leads to increased sensitivity to oxidative stress and an accumulation of both free and protein-bound methionine sulfoxide. pnas.org
Table 1: Examples of In Vitro Cell Culture Systems in this compound Research
| Cell System | Organism | Key Research Application | Finding | Reference |
|---|---|---|---|---|
| Freshly Isolated Hepatocytes | Mouse | Metabolism and cytotoxicity of L-methionine-dl-sulfoxide | High concentrations lead to decreased viability and GSH depletion. | nih.gov |
| SK-Hep1 Hepatocytes | Human | Diastereomer-specific metabolism | Cells utilize methionine-S-sulfoxide via MsrA but not methionine-R-sulfoxide. | nih.gov |
| Saccharomyces cerevisiae (ΔmsrA mutant) | Yeast | Role of MsrA in oxidative stress | MsrA-deficient yeast are more sensitive to oxidative stress and accumulate methionine sulfoxide. | pnas.org |
| Human T-cells | Human | Overexpression of MsrA | Overexpression of MsrA prolongs cell life under oxidative stress conditions. | pnas.org |
In Vivo Animal Models for Studying Systemic Roles of Methionine Sulfoxide Reductases
In vivo animal models are indispensable for understanding the systemic and physiological functions of methionine sulfoxide reductases (MSRs) and the consequences of this compound accumulation in a whole organism.
Genetic manipulation, particularly the generation of knockout and transgenic mouse models, has been a powerful tool in elucidating the roles of MSR enzymes. nih.gov Mice lacking the gene for MsrA (MsrA-/-) have been created to study the biological functions of this key reductase. pnas.org These MsrA knockout mice exhibit a range of phenotypes, including heightened sensitivity to oxidative stress, a shortened lifespan under both normal and hyperoxic conditions, and the development of an unusual "tip-toe" walking pattern later in life. pnas.orgnih.gov Furthermore, these mice accumulate higher levels of oxidized proteins under oxidative stress. pnas.org Interestingly, the absence of MsrA in mice reveals the presence of another form of MSR, termed MsrB. pnas.org
Researchers have also generated quadruple knockout mice lacking all four known methionine sulfoxide reductases (MSRA, MSRB1, MSRB2, and MSRB3), confirming that these are the only MSRs in mice. nih.gov In the fruit fly, Drosophila melanogaster, genetic silencing of MSR activity has been correlated with longevity and oxidative stress. nih.gov While flies lacking either MSRA or MSRB alone show no significant phenotype, those lacking all known MSR activity exhibit developmental delays and a shortened lifespan. nih.govnih.gov
Conversely, transgenic models that overexpress MSRs have also been developed. nih.gov Overexpression of MsrA in Drosophila has been shown to increase resistance to oxidative stress. pnas.org In mice, transgenic overexpression of MsrA targeted to the cytosol can reduce the age-related death rate in females. nih.gov
Studies in healthy adult humans have also explored the effects of restricting methionine and total sulfur amino acids. nih.gov A diet restricted in both methionine and cysteine was associated with reductions in body weight and plasma levels of total cholesterol, LDL, and insulin-like growth factor 1 (IGF-1). nih.gov A diet restricted in methionine alone led to significant reductions in biomarkers of oxidative stress. nih.gov The thinking is that lower methionine intake leads to less production of reactive oxygen species, thereby slowing the rate of cellular damage. youtube.com
Table 2: Key Findings from In Vivo Animal Models
| Model Organism | Genetic/Dietary Manipulation | Key Finding | Reference |
|---|---|---|---|
| Mouse | MsrA knockout (MsrA-/-) | Increased sensitivity to oxidative stress, shorter lifespan, abnormal walking pattern. | pnas.orgnih.gov |
| Mouse | Quadruple MSR knockout | No detectable methionine sulfoxide reductase activity in tissues. | nih.gov |
| Drosophila melanogaster | MSR deficiency | Prolonged larval development and shortened lifespan. | nih.govnih.gov |
| Mouse | Transgenic MsrA overexpression (cytosolic) | Reduced rate of age-related death in female mice. | nih.gov |
| Rat | Dietary Methionine Restriction (0.17%) | Increased longevity by 30-40%. | nih.gov |
Analytical Techniques for Quantification and Characterization of this compound
Accurate quantification and characterization of this compound in biological samples are critical for understanding its role in health and disease. A variety of sophisticated analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of methionine sulfoxide. Methods have been developed to simultaneously determine methionine sulfoxide and methionine in biological fluids like blood plasma. nih.gov One such method involves derivatization with Marfey's reagent followed by HPLC with UV detection, allowing for the separation and measurement of Met-d-O and Met-l-O diastereomers. nih.gov Sensitive HPLC methods have also been validated for determining impurities, including L-methionine-sulfoxide, in methionine preparations, utilizing mixed-mode columns that employ both reversed-phase and cationic exchange mechanisms. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful approach for the sensitive and specific quantification of methionine sulfoxide. nih.gov An isotope dilution GC-MS method has been developed for determining methionine sulfoxide in proteins. nih.govacs.org This procedure involves hydrolyzing protein samples with methanesulfonic acid to prevent the conversion of methionine sulfoxide back to methionine, followed by derivatization of the amino acids to their trimethylsilyl (B98337) esters for analysis by selected ion monitoring-GC/MS. nih.govacs.org This method has a detection limit of 200 pmol of methionine sulfoxide per analysis. nih.gov
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed structural information about methionine sulfoxide. 13C NMR spectroscopy can be used to determine the extent of methionine oxidation in intact proteins. nih.gov The 13C epsilon NMR signal of methionine sulfoxide is shifted significantly downfield from that of methionine, allowing for its detection and quantification. nih.gov
More recently, NMR-based biosensors have been developed to measure the stereospecific activities of MSRA and MSRB in vitro and in vivo. biorxiv.orgbiorxiv.org These biosensors, such as CarMetOx, allow for the simultaneous measurement of both enzyme activities in complex biological mixtures, including cell extracts and even within a whole organism like zebrafish embryos. biorxiv.orgbiorxiv.org 1H-NMR spectroscopy has also been used to monitor the photo-oxidation of methionine to methionine sulfoxide in the presence of photosensitizers like riboflavin. researchgate.net
Table 3: Comparison of Analytical Techniques for this compound
| Technique | Principle | Sample Type | Key Advantage | Reference |
|---|---|---|---|---|
| HPLC | Separation based on polarity and charge after derivatization. | Biological fluids, protein hydrolysates, pharmaceutical preparations. | Can separate diastereomers. | nih.govnih.gov |
| GC-MS | Separation of volatile derivatives by gas chromatography, with detection by mass spectrometry. | Protein hydrolysates. | High sensitivity and specificity; avoids analytical artifacts. | nih.govacs.org |
| 13C NMR | Detects the chemical shift difference between methionine and methionine sulfoxide. | Intact proteins. | Non-destructive analysis of intact proteins. | nih.gov |
| NMR-based Biosensors | Measures enzyme activity by monitoring specific NMR signal changes in a sensor molecule. | Cell extracts, in vivo systems. | Allows for real-time, stereospecific measurement of MSR activity in complex mixtures. | biorxiv.orgbiorxiv.org |
Immunochemical and Proteomic Analyses of Oxidized Methionine Residues in Proteins
The study of this compound as a post-translational modification (PTM) within proteins is critical for understanding its role in cellular signaling, oxidative stress, and disease. The detection and quantification of methionine sulfoxide (MetO) residues present significant analytical challenges, primarily due to the subtlety of the modification and the propensity for artifactual oxidation of methionine during sample preparation and analysis. To address these challenges, researchers have developed sophisticated immunochemical and proteomic methodologies.
Immunochemical Approaches
Immunochemical methods leverage antibodies to detect specific targets. The development of antibodies that recognize MetO has provided valuable tools for its detection in various biological samples.
One notable approach involved raising polyclonal antibodies against an oxidized, methionine-rich corn protein (MetO-DZS18). These antibodies have been successfully used to detect MetO-containing proteins via Western blot analysis in a range of samples, from purified proteins treated with hydrogen peroxide to complex protein extracts from mouse tissues and yeast. For instance, studies have shown that these antibodies can detect increased levels of oxidized proteins in tissues treated with an oxidizing agent, highlighting their utility in studying oxidative stress.
Furthermore, these immunochemical tools have been applied to investigate the correlation between protein oxidation and aging or disease. Research has demonstrated an age-dependent accumulation of MetO in mouse serum albumin and immunoglobulin G (IgG). Notably, elevated levels of MetO-containing IgG were detected in serum from subjects with Alzheimer's disease using this antibody, suggesting a potential role for methionine oxidation in neurodegenerative conditions.
In addition to polyclonal antibodies for general Western blot applications, highly specific monoclonal antibodies have been generated for targeted assays. An example is the development of a monoclonal antibody, termed MOA-I, specifically for an enzyme-linked immunosorbent assay (ELISA) to detect and quantify MetO residues in apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL). This ELISA is sensitive enough to detect oxidized apoA-I in human plasma, providing a valuable tool for investigating the role of HDL oxidation in cardiovascular disease.
Despite these successes, a significant challenge in the field has been the difficulty of producing antibodies that recognize the MetO residue universally, irrespective of the surrounding amino acid sequence, which has somewhat impeded proteome-wide applications of immunochemical detection.
Below is a data table summarizing representative findings from an immunochemical analysis using anti-MetO-DZS18 antibodies.
| Sample | Treatment | Observation | Technique | Reference |
|---|---|---|---|---|
| Purified Recombinant Glutamine Synthetase (GS) | 0.3% H₂O₂ | Strong signal for oxidized GS detected. | Western Blot | |
| Mouse Tissue Extracts (Liver, Kidney, etc.) | 100 mM H₂O₂ | Increased signal intensity across multiple protein bands compared to untreated controls. | Western Blot | |
| Yeast Protein Extracts (msrA null mutant) | 1 mM H₂O₂ | Higher levels of MetO-containing proteins compared to strains overproducing MsrA. | Western Blot | |
| Mouse Serum | Aging (6 vs. 16 months) | Increased MetO signal in serum albumin and IgG bands with age. | Western Blot |
Proteomic Analyses
Mass spectrometry (MS)-based proteomics is the cornerstone for the site-specific identification and quantification of PTMs, including methionine oxidation. However, a major hurdle is the spurious, non-biological oxidation of methionine that can occur during sample processing and electrospray ionization. To distinguish authentic in vivo oxidation from these artifacts, several advanced quantitative strategies have been established.
One of the most robust methods involves isotopic labeling. In this approach, shortly after cell lysis, unoxidized methionine residues in the proteome are intentionally oxidized using hydrogen peroxide enriched with a heavy oxygen isotope (H₂¹⁸O₂). This converts all originally unoxidized methionines into ¹⁸O-labeled methionine sulfoxide (Met¹⁸O). The MetO residues that were already present in vivo remain as ¹⁶O-labeled methionine sulfoxide (Met¹⁶O). By using liquid chromatography-mass spectrometry (LC-MS/MS), the relative ratio of peptides containing Met¹⁶O to Met¹⁸O can be accurately measured, providing a precise quantification of the original oxidation state. This technique has been used to identify numerous novel sites of methionine oxidation in human cell lines and to analyze the "methionine oxidome" in the brains of aging mice.
Another innovative strategy is Methionine Oxidation by Blocking with Alkylation (MObBa). This method circumvents the issue of artificial oxidation by protecting the unoxidized methionine residues. Peptides are treated with an alkylating agent, such as iodoacetamide, at a low pH. This selectively modifies the unoxidized methionine side chains, preventing them from being oxidized later in the workflow. The alkylated methionines can then be quantified by MS as a stable proxy for the fraction of unoxidized methionines in the original sample.
Other proteomic workflows have also been developed. The COFRADIC (Combined Fractional Diagonal Chromatography) technique, for example, isolates MetO-containing peptides by exploiting the shift in their chromatographic retention time after enzymatic reduction of the sulfoxide back to methionine by methionine sulfoxide reductase (Msr) enzymes.
These quantitative proteomic methods provide deep insights into the specific proteins and residues targeted by methionine oxidation, enabling a more detailed understanding of its regulatory and pathological functions.
The following table compares key features of advanced proteomic methodologies for MetO analysis.
| Methodology | Principle | Key Advantage | Primary Limitation | Reference |
|---|---|---|---|---|
| Isotopic Labeling (H₂¹⁸O₂) | Labels unoxidized methionines with a heavy oxygen isotope (¹⁸O) to differentiate from in vivo ¹⁶O-oxidized sites. | Provides accurate quantification of oxidation stoichiometry by comparing ¹⁶O/¹⁸O ratios. | Requires specialized and costly H₂¹⁸O₂ reagent. | |
| MObBa (Blocking with Alkylation) | Selectively alkylates and thus "blocks" unoxidized methionines to prevent their subsequent artifactual oxidation. | Avoids the need for isotopic labels and provides a stable measure of the unoxidized state. | Requires careful optimization of the alkylation reaction conditions. | |
| COFRADIC | Isolates MetO-containing peptides based on a chromatographic shift induced by enzymatic reduction of MetO to Met. | Effective for enriching and identifying MetO peptides from complex mixtures. | Involves multiple, complex chromatographic and enzymatic steps. |
Translational and Biotechnological Potential of Dl Methionine Sulfoxide Research
DL-Methionine Sulfoxide (B87167) as a Potential Biomarker of Oxidative Stress and Disease Progression
Methionine is particularly susceptible to oxidation by reactive oxygen species (ROS), resulting in the formation of methionine sulfoxide (MetO). frontiersin.orgwikipedia.org This conversion is increasingly recognized as a key indicator of oxidative stress, a condition implicated in aging and a wide array of human diseases. wikipedia.orgnih.gov The accumulation of MetO can alter protein structure and function, leading to cellular damage. frontiersin.org
The potential of DL-methionine sulfoxide as a clinical biomarker stems from the ability to accurately quantify the ratio of oxidized to non-oxidized methionine ([Met(O)]/[Met]) in circulating proteins. nih.gov This label-free mass spectrometry approach offers a stable and reproducible method for assessing the in vivo oxidative stress status. nih.gov Elevated levels of MetO have been identified in patients with various conditions, suggesting its utility in predicting disease development or progression. frontiersin.orgnih.gov For instance, studies have shown that specific methionine residues in serum albumin are highly oxidized in patients with diabetes and renal failure, as well as in healthy smokers compared to non-smokers. nih.gov Furthermore, increased MetO levels have been associated with neurodegenerative diseases, cardiovascular disease, and moyamoya disease. frontiersin.orgnih.govmdpi.com
Table 1: Research Findings on Methionine Sulfoxide as a Disease Biomarker
| Disease/Condition | Protein/Sample Type | Key Finding | Reference |
|---|---|---|---|
| Diabetes Mellitus | Serum Albumin (Met-111) | Higher [Met(O)]/[Met] ratio, especially with greater glycemic fluctuation. | nih.gov |
| Renal Failure | Serum Albumin | Significantly higher oxidation of methionine residues. | nih.gov |
| Moyamoya Disease | Serum | Elevated serum MetO levels were associated with the risk of the disease. | frontiersin.org |
| Alzheimer's Disease | Brain Tissue | Accumulation of oxidized proteins, including those with MetO, is a feature. | mdpi.comnih.gov |
| General Aging | Body Tissues | MetO levels in tissue proteins increase with age. | wikipedia.orgnih.gov |
Therapeutic Strategies Targeting Methionine Sulfoxide Metabolism and Msr Activity
The enzymatic repair of methionine sulfoxide is carried out by the methionine sulfoxide reductase (Msr) system. nih.govmdpi.com This system is a primary defense against the deleterious effects of methionine oxidation. mdpi.com It comprises two main classes of enzymes: MsrA, which stereospecifically reduces the S-diastereomer of MetO (Met-S-SO), and MsrB, which reduces the R-diastereomer (Met-R-SO). wikipedia.orgmdpi.commolbiolcell.org The Msr system not only repairs damaged proteins but also functions as a catalytic antioxidant by scavenging ROS. mdpi.comnih.gov
Given its critical protective role, the Msr system represents a viable therapeutic target for conditions associated with high oxidative stress. nih.gov Strategies aimed at enhancing or modulating Msr activity are being explored. Research has demonstrated that cells overexpressing MsrA are significantly more resistant to oxidative stress, whereas a deficiency in MsrA renders them more vulnerable. nih.gov Therefore, upregulating the expression or enhancing the activity of Msr enzymes could be beneficial in treating a range of diseases, including neurodegenerative disorders like Alzheimer's disease, where oxidation of key proteins is a pathogenic feature. mdpi.comnih.gov The identification of small molecules or compounds that can activate Msr enzymes is an active area of research, with the potential to yield novel antioxidant therapies. nih.gov
Table 2: Potential Therapeutic Approaches Involving the Msr System
| Therapeutic Strategy | Target | Proposed Mechanism of Action | Potential Disease Application | Reference |
|---|---|---|---|---|
| Upregulation/Overexpression of MsrA | MsrA enzyme levels | Enhances repair of oxidatively damaged proteins and scavenges ROS. | Neurodegenerative diseases, age-related disorders, hypoxia-induced damage. | nih.gov |
| Pharmacological Activation of Msr Enzymes | MsrA and MsrB activity | Increases the catalytic rate of MetO reduction, boosting the cell's antioxidant capacity. | Diseases associated with oxidative stress (e.g., Cystic Fibrosis, drug-induced toxicity). | mdpi.comnih.gov |
| Combination Therapy | MsrA and other antioxidants | Provides a multi-pronged approach to combat oxidative damage. | Age-related diseases. | nih.gov |
Implications for Pharmaceutical Development and Methylsulfinyl-Containing Compounds
The research on methionine sulfoxide metabolism has significant implications for pharmacology, particularly in the development and use of drugs containing a methylsulfinyl group. nih.govnih.gov A pivotal discovery is that mammalian MsrA can stereospecifically reduce the S-enantiomer of various methylsulfinyl-containing compounds back to their sulfide (B99878) form. nih.govnih.govacs.org In contrast, the R-enantiomers of these compounds are not efficiently reduced by any mammalian Msr enzyme. nih.govnih.gov
This stereospecific metabolism provides a powerful strategy for improving the efficacy and safety of drugs. nih.govacs.org The biological activity and toxicity of a drug can differ significantly between its sulfoxide and sulfide forms, as well as between its R- and S-sulfoxide enantiomers.
Pro-drug Strategy: If the reduced, sulfide form of a drug is more therapeutically active or less toxic, the S-enantiomer of the sulfoxide can be administered as a pro-drug. Cellular MsrA will then convert it to the desired active form. nih.gov
Metabolic Stability Strategy: Conversely, if the sulfoxide form is the active agent, or if its reduction leads to inactivation or toxic metabolites, using the R-enantiomer would be advantageous. nih.gov Its resistance to reduction by the Msr system would ensure greater metabolic stability and prolonged action. nih.gov
This principle has been demonstrated with compounds such as the anti-inflammatory drug sulindac (B1681787) and the antipsychotic mesoridazine, highlighting the potential for developing enantiomerically pure drugs with optimized pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov
Table 3: Pharmaceutical Implications of Stereospecific MsrA Activity
| Drug Form Administered | Metabolic Fate via Mammalian MsrA | Implication for Drug Development | Example Application | Reference |
|---|---|---|---|---|
| S-enantiomer of a methylsulfinyl compound | Efficiently reduced to the corresponding sulfide. | Can be used as a targeted pro-drug to deliver the active sulfide form. May increase efficacy or reduce toxicity. | A drug where the sulfide form is more active. | nih.govnih.gov |
| R-enantiomer of a methylsulfinyl compound | Not efficiently reduced; remains in the sulfoxide form. | Use to maintain the activity of the sulfoxide form, avoid inactivation, or prevent the formation of less desirable sulfide metabolites. | A drug where the sulfoxide form is more active or the sulfide form is toxic. | nih.govnih.gov |
Future Directions and Emerging Frontiers in Dl Methionine Sulfoxide Research
Elucidation of Novel Msr Substrates and Regulatory Networks
The methionine sulfoxide (B87167) reductase (Msr) system, comprising MsrA and MsrB enzymes, is responsible for reducing the S and R epimers of methionine sulfoxide, respectively. austinpublishinggroup.com While the fundamental role of this system in repairing oxidative damage to proteins is well-established, the full scope of its substrates and the complexity of its regulatory networks are still being unraveled. austinpublishinggroup.comnih.gov Future research is poised to significantly expand our understanding in these areas.
A primary focus will be the identification and characterization of novel physiological substrates for Msr enzymes. Substrates of the Msr system can be broadly categorized based on the functional consequence of methionine oxidation:
Regulated substrates: In these proteins, methionine oxidation acts as a molecular switch to modulate their activity. nih.gov A notable example is the Ca2+/calmodulin-dependent protein kinase II (CaMKII), where oxidation of specific methionine residues leads to its activation, a process that is reversed by MsrA. nih.govnih.gov
Scavenging substrates: These proteins contain methionine residues that act as antioxidants, sacrificially scavenging reactive oxygen species (ROS) to protect critical regions of the protein or other cellular components. nih.gov
Modified substrates: Oxidation of methionine in these proteins leads to alterations in their structure, function, activity, or susceptibility to degradation. nih.gov
Identifying new proteins within each of these categories will provide deeper insights into the diverse cellular processes modulated by methionine redox cycles.
Concurrently, research is expanding our knowledge of the regulatory networks that control the expression and activity of Msr enzymes. The expression of MsrA and MsrB is influenced by a variety of factors, highlighting the system's integration into broader cellular stress responses. researchgate.net
| Regulator Type | Examples | Effect on Msr Expression |
| Positive Regulators | Ultraviolet (UV) radiation, methionine sulfoxide (MetO), resveratrol, copper, certain antibiotics (e.g., Oxacillin), methyl-containing compounds, transcription factor FOXO. researchgate.net | Upregulation |
| Negative Regulators | Selenium (specifically for MsrB1 expression and function). researchgate.net | Downregulation |
Future investigations will likely uncover additional regulatory molecules and signaling pathways that fine-tune Msr activity in response to specific cellular contexts and stressors. Understanding these networks is crucial for comprehending how cells maintain redox homeostasis and respond to oxidative challenges.
Comprehensive Understanding of Stereoisomer-Specific Biological Roles of Methionine Sulfoxide
The oxidation of methionine by reactive oxygen species produces a mixture of two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO). nih.govnih.gov A critical area of ongoing research is to fully understand the distinct biological roles of these two stereoisomers. This specificity is primarily dictated by the enzymes that reduce them. wikipedia.org
The reduction of these stereoisomers is handled by different classes of Msr enzymes:
MsrA: Stereospecifically reduces both free and protein-bound methionine-S-sulfoxide. nih.govnih.gov
MsrB: Specifically reduces protein-based methionine-R-sulfoxide. nih.govwikipedia.org
fRMsr: Catalyzes the reduction of free methionine-R-sulfoxide. nih.govwikipedia.org
A significant aspect of mammalian biology is the absence of the fRMsr enzyme, leading to a deficiency in the ability to reduce free methionine-R-sulfoxide. nih.govnih.gov This biased reduction capacity suggests that the accumulation of free Met-R-SO could have unique physiological or pathological consequences that are not yet fully understood.
The activities of MsrA and MsrB are known to decline with age and in certain disease states, such as Alzheimer's disease, leading to an accumulation of both protein-bound and free forms of methionine sulfoxide. nih.govnih.gov The differential accumulation of Met-S-SO versus Met-R-SO and their respective impacts on cellular function remain a key area for future investigation. Furthermore, the presence of methylsulfinyl groups in various drugs and natural compounds introduces another layer of complexity, as their differential reduction by Msrs could have significant therapeutic implications. nih.govnih.gov
| Enzyme | Substrate Specificity | Presence in Mammals |
| MsrA | Free and protein-bound Methionine-S-sulfoxide. nih.govwikipedia.org | Yes |
| MsrB | Protein-bound Methionine-R-sulfoxide. nih.govwikipedia.org | Yes |
| fRMsr | Free Methionine-R-sulfoxide. nih.govwikipedia.org | No |
Development of Targeted Interventions for Methionine Sulfoxide-Related Pathologies
The growing body of evidence linking the Msr system to various human diseases has opened new avenues for therapeutic development. austinpublishinggroup.com Dysregulation of methionine oxidation has been implicated in a range of pathologies, including neurodegenerative diseases, cystic fibrosis, and hearing loss. austinpublishinggroup.com Consequently, the Msr system presents a promising target for novel therapeutic strategies.
In many oxidative stress-related diseases, enhancing the activity of the Msr system is seen as a protective strategy. austinpublishinggroup.com Research is focused on the identification and development of novel compounds that can induce Msr activity. austinpublishinggroup.com For instance, overexpression of MsrA in cellular models has been shown to confer resistance to oxidative stress and increase cell survival. austinpublishinggroup.com This suggests that small molecules capable of upregulating MsrA expression or enhancing its catalytic activity could be beneficial in treating conditions characterized by excessive oxidative damage, such as certain neurodegenerative disorders. austinpublishinggroup.commichaeljfox.org
Conversely, in some specific contexts, inhibiting Msr activity may be therapeutically advantageous. An interesting example is cystic fibrosis, where lower MsrA activity has been associated with a reduced likelihood of developing the disease in individuals with the relevant genetic mutations. austinpublishinggroup.com This finding suggests that targeted inhibition of MsrA could represent a potential therapeutic approach for cystic fibrosis. austinpublishinggroup.com
Future research in this area will focus on:
High-throughput screening for small molecule modulators of MsrA and MsrB activity.
Developing gene-based therapies to modulate Msr expression in specific tissues. google.com
Investigating the therapeutic potential of targeting the Msr system in a wider range of diseases associated with oxidative stress, such as moyamoya disease. nih.gov
Advanced Methodological Development for In Situ Monitoring of Methionine Oxidation and Reduction
A significant challenge in the study of methionine sulfoxide has been the lack of tools for its detection and quantification within living cells. nih.gov To address this, recent advancements have focused on developing sophisticated methods for in situ monitoring of methionine oxidation and reduction.
A groundbreaking development has been the creation of genetically encoded, mechanism-based fluorescent sensors for MetO. nih.gov These sensors, named MetSOx and MetROx, are designed to specifically detect the S- and R-forms of MetO, respectively. nih.gov They function by fusing yeast methionine sulfoxide reductases with a circularly permuted yellow fluorescent protein, allowing for ratiometric fluorescence measurements that correlate with MetO levels. nih.gov These sensors have been successfully used to monitor MetO in bacterial and mammalian cells, analyze compartment-specific changes, and examine responses to physiological stimuli. nih.gov
In addition to fluorescent sensors, mass spectrometry-based proteomics methods are being refined to provide more accurate and comprehensive characterization of methionine oxidation across the proteome. nih.gov However, a persistent challenge is the potential for artificial oxidation of methionine during sample preparation and analysis. chromatographyonline.com Novel techniques, such as Methionine Oxidation by Blocking with Alkylation (MObBa), are being developed to quantify methionine oxidation by selectively alkylating and blocking unoxidized methionines, thus providing a more stable proxy for their quantification. researchgate.net
| Methodology | Description | Application |
| Fluorescent Sensors (MetSOx, MetROx) | Genetically encoded, ratiometric fluorescent sensors for stereospecific detection of Met-S-SO and Met-R-SO. nih.gov | Real-time monitoring of MetO dynamics in living cells and specific cellular compartments. nih.gov |
| Mass Spectrometry-based Proteomics | "Bottom-up" approaches involving enzymatic digestion of proteins followed by LC-MS/MS to identify and quantify oxidized methionine residues. mdpi.com | Proteome-wide identification of methionine oxidation sites and their quantification. nih.gov |
| MObBa (Methionine Oxidation by Blocking with Alkylation) | A mass spectrometry-based method that quantifies methionine oxidation by selectively alkylating unoxidized methionines. researchgate.net | Accurate quantification of methionine oxidation levels in peptides and proteins, minimizing analytical artifacts. researchgate.net |
| HPLC with Pre-column Derivatization | A method for detecting methionine sulfoxide using high-performance liquid chromatography after derivatization with reagents like dabsyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). nih.govgoogle.com | Quantification of methionine sulfoxide in biological samples. nih.govgoogle.com |
Future advancements in these and other methodologies will be crucial for gaining a more precise and dynamic understanding of the role of DL-methionine sulfoxide in cellular physiology and pathology.
Q & A
Q. What are the established methods for synthesizing DL-Methionine sulfoxide in laboratory settings?
this compound is typically synthesized via oxidation of DL-Methionine. A common method involves using benzimidazolium dichromate (BIDC) in dimethyl sulfoxide (DMSO), where the reaction follows first-order kinetics with respect to BIDC and Michaelis-Menten kinetics for methionine. The reaction is acid-catalyzed, with rate dependence expressed as . Product purity (>98%) is confirmed via HPLC and nuclear magnetic resonance (NMR) .
Q. What analytical techniques are recommended for detecting and quantifying this compound in biological samples?
- High-Performance Liquid Chromatography (HPLC): Used with UV detection (e.g., 214 nm) for separation and quantification, often paired with reverse-phase columns (C18) .
- Nuclear Magnetic Resonance (NMR): validates structural consistency, with characteristic peaks for sulfoxide groups (e.g., δ 2.1–2.7 ppm for methylsulfinyl protons) .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) identifies molecular ions ( 165.21 for [M+H]) and fragmentation patterns .
Q. What are the solubility and storage requirements for this compound?
this compound is highly water-soluble (≥60 mg/mL). For long-term stability, store at 4°C in airtight, light-protected containers to prevent oxidation or degradation. Avoid repeated freeze-thaw cycles .
Q. Are there specific safety protocols for handling this compound in laboratory settings?
While classified as non-hazardous under CLP regulations, standard PPE (gloves, N95 masks, and eyeshields) is recommended during handling. Waste disposal follows non-hazardous protocols via sanitary sewer or solid waste systems .
Advanced Research Questions
Q. What is the mechanistic pathway for the oxidation of DL-Methionine to its sulfoxide?
The oxidation involves nucleophilic attack by the sulfur atom of methionine on the electrophilic chromium center of BIDC, forming a transient sulfonium intermediate. Acid catalysis enhances protonation of the leaving group, facilitating sulfoxide formation. Solvent polarity and cation-solvating power significantly influence reaction rates, with DMSO providing optimal stabilization .
Q. How does this compound participate in post-translational protein modifications, and what are the implications?
Methionine sulfoxide forms via oxidative stress-induced modification of methionine residues in proteins. This reversible modification regulates protein activity (e.g., antioxidant enzymes) and is implicated in aging and neurodegenerative diseases. Detection challenges include low abundance and labile sulfoxide groups, necessitating specialized techniques like redox proteomics or -labeling .
Q. How should researchers address contradictions in safety data for this compound?
Discrepancies arise from differing regulatory interpretations. For example:
Q. What experimental strategies mitigate solvent effects in this compound synthesis?
Solvent selection is critical:
- Polar aprotic solvents (e.g., DMSO): Enhance reaction rates via cation stabilization.
- Solvatochromic analysis: Quantifies solvent contributions using parameters like dipolarity/polarizability () and hydrogen-bond donor/acceptor capacity.
Avoid protic solvents (e.g., water), which destabilize intermediates .
Q. How can this compound be distinguished from its sulfone derivative in analytical workflows?
- Chromatographic separation: Reverse-phase HPLC resolves sulfoxide ( min) and sulfone ( min) using gradient elution (0.1% TFA in acetonitrile/water) .
- Mass spectrometry: Sulfone ([M+H] 181.21) exhibits a 16-Da mass shift compared to sulfoxide ( 165.21) .
- FT-IR spectroscopy: Sulfoxide shows S=O stretching at 1030–1070 cm, while sulfone exhibits stronger bands at 1300–1350 cm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
